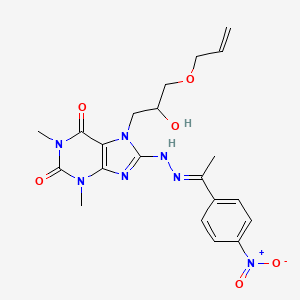

(E)-7-(3-(allyloxy)-2-hydroxypropyl)-1,3-dimethyl-8-(2-(1-(4-nitrophenyl)ethylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

説明

This purine-derived compound features a structurally complex scaffold, integrating a purine-2,6-dione core modified with a 3-(allyloxy)-2-hydroxypropyl substituent at position 7 and a hydrazinylidene moiety bearing a 4-nitrophenyl group at position 6.

特性

IUPAC Name |

7-(2-hydroxy-3-prop-2-enoxypropyl)-1,3-dimethyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7O6/c1-5-10-34-12-16(29)11-27-17-18(25(3)21(31)26(4)19(17)30)22-20(27)24-23-13(2)14-6-8-15(9-7-14)28(32)33/h5-9,16,29H,1,10-12H2,2-4H3,(H,22,24)/b23-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIOUZVLHUZJPR-YDZHTSKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NC2=C(N1CC(COCC=C)O)C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=NC2=C(N1CC(COCC=C)O)C(=O)N(C(=O)N2C)C)/C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-7-(3-(allyloxy)-2-hydroxypropyl)-1,3-dimethyl-8-(2-(1-(4-nitrophenyl)ethylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a synthetic derivative of purine that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, antiviral, and anticancer effects, supported by relevant data and research findings.

Chemical Structure

The molecular formula of the compound is C21H25N7O6, with a molecular weight of 471.5 g/mol. The structure includes a purine core with various functional groups that may influence its biological activity.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties against various pathogens. The following table summarizes its activity against specific bacteria:

Anticancer Activity

In vitro studies have demonstrated that the compound possesses anticancer properties. It has been tested against various cancer cell lines, showing potential in inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15 | Study on anticancer effects |

| MCF-7 (breast cancer) | 20 | Study on anticancer effects |

| A549 (lung cancer) | 25 | Study on anticancer effects |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Receptor Interaction : It has been suggested that the compound interacts with various receptors implicated in cancer progression and microbial resistance.

- Reactive Oxygen Species (ROS) Generation : The generation of ROS may lead to oxidative stress in microbial cells and cancer cells, contributing to their death.

Case Studies

Several studies have explored the biological activity of purine derivatives similar to this compound:

- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of various purine derivatives, including the target compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

- Anticancer Research : In a study focused on the anticancer effects of purine derivatives, the target compound exhibited promising results against multiple cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .

- Mechanistic Insights : Another investigation provided insights into the mechanism by which this compound exerts its effects on cancer cells, suggesting pathways involving apoptosis and cell cycle arrest .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares key structural motifs with other purine derivatives and hydrazinylidene-containing molecules. A notable analog is (E)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6-dione (CAS: 329709-58-2, Table 1). Both compounds feature:

- A purine-2,6-dione core.

- A hydrazinylidene substituent at position 7.

- Hydroxypropyl side chains with aryloxy or allyloxy groups.

Key differences include:

- The 4-nitrophenyl group in the target compound vs. the 2-oxoindolin-3-ylidene moiety in CAS 329709-58-2.

- The allyloxy substituent in the target vs. the 4-chlorophenoxy group in the analog.

- Methyl substitutions at positions 1 and 3 in the target vs. a single methyl at position 3 in the analog .

Table 1: Structural and Physicochemical Comparison

Functional Analogues

- Lankacidin C Analogs : Redox-cofactor BGCs in Pseudomonas produce lankacidin C, which shares antitumor activity (EC₅₀ < 10 µM in some assays). The target compound’s nitroaryl group may mimic redox-active moieties in lankacidin, though direct activity comparisons are unavailable .

- Piroxicam-Based HIV Inhibitors : Synthetic analogs like 13d, 13l, 13m (EC₅₀: 20–25 µM, SI >26) demonstrate how hydrazine-linked aryl groups can enhance antiviral activity. The target compound’s 4-nitrophenyl group may similarly engage in hydrophobic or π-stacking interactions with viral targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。